Foretinib

Kinase Selectivity Cancer Pharmacology Targeted Therapy

Foretinib (GSK1363089, XL880, CAS 937176-80-2) is the preferred research compound for targeted MET/RON kinase studies. Its unique polypharmacology delivers sub-μM potency in MYC-amplified SCLC (IC50 0.14 µM) and inhibits crizotinib-resistant ROS1(G2032R) at 50 nM, distinct from cabozantinib. With ~25-fold higher Ron affinity and ~25-fold lower VEGFR2 activity, it provides a cleaner pharmacological window. PK bioequivalence between free base and bisphosphate salt forms ensures formulation flexibility. We supply high-purity (≥98%) material with global shipping.

Molecular Formula C34H34F2N4O6
Molecular Weight 632.7 g/mol
CAS No. 937176-80-2
Cat. No. B7856092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForetinib
CAS937176-80-2
Molecular FormulaC34H34F2N4O6
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
InChIInChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)
InChIKeyCXQHYVUVSFXTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Foretinib: A Multi-Kinase Inhibitor with Quantifiable Potency Against MET, VEGFR2, and Ron for Preclinical Oncology Research


Foretinib (GSK1363089, XL880, CAS 937176-80-2) is an orally bioavailable small-molecule ATP-competitive multikinase inhibitor [1]. It primarily targets the c-MET and VEGFR2 (KDR) receptor tyrosine kinases, exhibiting high affinity in cell-free assays, and also demonstrates potent activity against Ron, Axl, Flt-1/3/4, KIT, and PDGFRα/β, while showing minimal inhibition of FGFR1 and EGFR [2]. Structurally related to cabozantinib, foretinib has been evaluated in Phase I and Phase II clinical trials for various solid tumors, including papillary renal cell carcinoma and non-small cell lung cancer [3].

Why Generic Substitution of Foretinib with Structural Analogs Like Cabozantinib is Scientifically Unjustified


Despite structural similarities, the polypharmacology of foretinib is distinct from its close analogs, particularly cabozantinib. Simple substitution based on shared primary targets (MET/VEGFR2) fails to account for quantifiable differences in off-target kinase inhibition profiles [1]. These differential biochemical activities cumulatively lead to divergent cellular efficacy and therapeutic potential in specific genetic contexts, such as MYC-amplified cancers and ROS1-fusion positive malignancies [2]. Relying on in-class analogs without verifying these specific quantitative differentiators can lead to erroneous experimental conclusions or suboptimal therapeutic outcomes [3]. The following evidence details these critical, data-backed distinctions.

Quantitative Evidence Guide: Where Foretinib Demonstrates Verifiable Differentiation from Analogs


Kinase Selectivity Profiling: Foretinib Exhibits Distinct Potency Spectrum Compared to Cabozantinib

Foretinib and cabozantinib, despite structural similarity, exhibit a significantly different kinase inhibition profile. Foretinib demonstrates greater potency against MET, Ron, and RET, whereas cabozantinib is a more potent VEGFR2 inhibitor. [1]

Kinase Selectivity Cancer Pharmacology Targeted Therapy

Cellular Efficacy in MYC-Amplified SCLC: Foretinib's Unique Potency Versus Cabozantinib

In MYC-amplified small cell lung cancer (SCLC) cell lines, foretinib potently inhibits cell viability, while the structural analog cabozantinib is inactive. This differential activity is attributed to foretinib's superior inhibition of a polypharmacology network involving MEK1/2, FER, and AURKB. [1] [2]

Small Cell Lung Cancer MYC Amplification Cell Viability

Overcoming Acquired Resistance: Foretinib Retains Potency Against Crizotinib-Resistant ROS1 Mutants

Foretinib is a more potent ROS1 inhibitor than crizotinib and crucially, it retains activity against clinically relevant crizotinib-resistant mutants, including the gatekeeper mutation ROS1(G2032R). [1]

Drug Resistance ROS1 Fusion NSCLC

Bioavailability: Foretinib Free Base and Bisphosphate Salt Formulations are Pharmacokinetically Equivalent

A Phase I crossover study in patients with solid tumors demonstrated that the pharmacokinetics (PK) and relative bioavailability of foretinib free base tablet and bisphosphate salt capsule formulations are not clinically different, providing formulation flexibility. [1]

Pharmacokinetics Formulation Science Bioavailability

Foretinib: Defined Research Application Scenarios Based on Quantitative Evidence


Investigating MET and Ron-Dependent Signaling in Cancers with Low VEGFR2 Dependency

Foretinib is the preferred tool compound for studies focused on MET and Ron kinase signaling, especially in models where potent VEGFR2 inhibition is undesirable or would confound phenotypic readouts. Its ~25-fold higher potency for Ron and ~3.3-fold higher potency for MET over cabozantinib, combined with its ~25-fold lower VEGFR2 potency, provides a cleaner pharmacological window for interrogating MET/RON biology compared to the more VEGFR2-dominant cabozantinib. [1]

Preclinical Development for MYC-Amplified Small Cell Lung Cancer (SCLC)

Foretinib is a rational choice for in vitro and in vivo studies targeting MYC-amplified SCLC. Unlike the structurally similar cabozantinib, foretinib demonstrates potent, sub-micromolar activity in killing MYC-amplified SCLC cells (e.g., IC50 of 0.14 µM in 86M1 cells). This unique activity is mediated by a cumulative polypharmacology effect on MEK1/2, FER, and AURKB, making it a key compound for exploring this specific therapeutic vulnerability. [2]

Overcoming ROS1 Inhibitor Resistance in NSCLC and Other ROS1-Driven Cancers

Foretinib is a critical compound for research into second-line therapies for ROS1-driven cancers. It offers a validated experimental approach to bypass acquired resistance to first-generation inhibitors like crizotinib. Its ability to potently inhibit the crizotinib-resistant ROS1(G2032R) mutant at clinically achievable concentrations (IC50: 50 nM), where crizotinib is ineffective (IC50: ~2200 nM), makes it an essential standard for validating new ROS1 inhibitors and exploring resistance mechanisms. [3]

Pharmacokinetic and Formulation Bridging Studies

Foretinib serves as a well-characterized model compound for studies requiring interchangeable solid oral dosage forms. The established pharmacokinetic bioequivalence (AUC ratio of 0.89 and Cmax ratio of 0.83) between the free base tablet and bisphosphate salt capsule allows researchers to select formulations based on availability or experimental convenience without introducing a PK variability confounder. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foretinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.